2-[(3-Aminopropyl)methylamino]ethanol

Catalog No.
S642941
CAS No.
41999-70-6
M.F
C6H16N2O
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Aminopropyl)methylamino]ethanol

CAS Number

41999-70-6

Product Name

2-[(3-Aminopropyl)methylamino]ethanol

IUPAC Name

2-[3-aminopropyl(methyl)amino]ethanol

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3

InChI Key

UOQYWMZLTNEIFI-UHFFFAOYSA-N

SMILES

CN(CCCN)CCO

Synonyms

HEMPDA, N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine

Canonical SMILES

CN(CCCN)CCO

Application in Fine Chemical Synthesis

    Specific Scientific Field: Fine Chemical Synthesis

    Summary of the Application: This compound is used in the preparation of amine-functionalized mesoporous silica, which is a type of material with a high surface area and uniformly arranged pores.

    Methods of Application or Experimental Procedures: The preparation involves a modified co-condensation method using P123 copolymer as a template under acidic conditions.

    Results or Outcomes: The activities over SBA-15 materials with different amino-functional groups are compared.

Application in Biosynthesis of Choline

Application in Polymer and Pharmaceutical Synthesis

Application in Natural Gas Processing

Application in Industrial Spraying

2-[(3-Aminopropyl)methylamino]ethanol, with the molecular formula C6H16N2O and CAS number 41999-70-6, is a colorless liquid characterized by a slight amine odor. This compound contains a hydroxyl group, an amino group, and a propyl chain, making it a versatile molecule in various chemical and biological contexts. Its structure features a central ethanol backbone with a 3-aminopropyl methylamino substituent, which contributes to its unique properties and potential applications in pharmaceuticals and biochemistry .

  • Amines: Primary amines, like those present in this molecule, can be irritating to the skin, eyes, and respiratory system.
  • Potential toxicity: The presence of multiple amine groups suggests the possibility of toxicity, although the extent would require further investigation.
Typical of amino alcohols:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can donate protons, while the amino groups can accept protons, making this compound useful in acid-base chemistry.
  • Formation of Salts: Interaction with acids can lead to the formation of ammonium salts, which are often more soluble in water.

These reactions highlight the compound's reactivity and potential for further derivatization .

Research indicates that 2-[(3-Aminopropyl)methylamino]ethanol exhibits various biological activities. It has been studied for its potential roles as:

  • Neuroprotective Agent: The compound may have protective effects on neuronal cells.
  • Antioxidant Properties: It has shown potential in scavenging free radicals, contributing to cellular protection against oxidative stress.
  • Pharmacological

The synthesis of 2-[(3-Aminopropyl)methylamino]ethanol typically involves several steps:

  • Starting Materials: The process often begins with readily available aldehydes or ketones.
  • Amine Reaction: The reaction of formamidine with an appropriate aldehyde leads to the formation of the desired amino alcohol.
  • Reduction Steps: Further reduction steps may be necessary to achieve the final product.

Specific methodologies may vary, but these general steps provide a framework for synthesizing this compound .

2-[(3-Aminopropyl)methylamino]ethanol finds applications across various fields:

  • Pharmaceutical Industry: It is explored as a precursor for drug development due to its biological activity.
  • Chemical Research: Used as a reagent in organic synthesis and chemical analysis.
  • Biotechnology: Investigated for potential use in biochemical assays and as a stabilizing agent for proteins .

Studies on 2-[(3-Aminopropyl)methylamino]ethanol have focused on its interactions with biological systems:

  • Protein Binding: Investigations reveal how this compound interacts with various proteins, potentially affecting their stability and function.
  • Receptor Binding Studies: Research into how it binds to neurotransmitter receptors could elucidate its role in neuropharmacology.

These studies are crucial for understanding the compound's mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 2-[(3-Aminopropyl)methylamino]ethanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-AminoethanolC2H7NOSimple amino alcohol; used as a solvent
3-AminopropanolC3H9NOSimilar propyl chain; used in pharmaceuticals
N,N-DimethylaminoethanolC4H11NContains dimethyl substitution; used in research

Uniqueness of 2-[(3-Aminopropyl)methylamino]ethanol

What sets 2-[(3-Aminopropyl)methylamino]ethanol apart is its dual functionality as both an amino alcohol and its specific propyl substitution. This unique structure allows it to exhibit distinct biological activities and chemical reactivity not found in simpler analogs or other similar compounds .

2-[(3-Aminopropyl)methylamino]ethanol represents a significant organonitrogen compound characterized by its dual functional group nature, containing both tertiary amine and primary alcohol functionalities [1] [2]. This compound demonstrates the complex nomenclature challenges inherent in polyfunctional organic molecules, requiring systematic approaches to ensure precise chemical identification and communication within the scientific community [3] [4].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature system provides the authoritative framework for naming this compound, employing systematic rules that prioritize functional groups according to established hierarchies [1] [2]. The primary International Union of Pure and Applied Chemistry name for this compound is 2-[3-aminopropyl(methyl)amino]ethanol, as designated by major chemical databases including PubChem and ChemSpider [1] [2]. Alternative International Union of Pure and Applied Chemistry nomenclatures include 2-[(3-aminopropyl)methylamino]ethanol and 2-[(3-aminopropyl)(methyl)amino]ethanol, reflecting variations in bracket placement and parenthetical grouping conventions [2] [4].

Nomenclature TypeChemical NameSource
International Union of Pure and Applied Chemistry Name2-[3-aminopropyl(methyl)amino]ethanolPubChem, ChemSpider [1] [2]
Alternative International Union of Pure and Applied Chemistry Name2-[(3-aminopropyl)methylamino]ethanolChemical Abstracts Service Common Chemistry [4]
Systematic Name2-[(3-aminopropyl)(methyl)amino]ethanolChemical databases [2]
Index NameEthanol, 2-[(3-aminopropyl)methylamino]-Chemical Abstracts Service [4]
Preferred Name2-((3-Aminopropyl)methylamino)ethanolMultiple databases [1] [3]

The systematic naming approach follows International Union of Pure and Applied Chemistry guidelines where the ethanol backbone serves as the parent structure, with the aminopropylmethylamino substituent positioned at the 2-carbon location [5] [6]. This nomenclature system ensures unambiguous identification by specifying the exact connectivity and substitution pattern of all functional groups within the molecular framework [5] [7].

Common Names and Synonyms

The compound exhibits extensive synonymy reflecting its diverse applications and historical naming conventions across different chemical contexts [1] [3] [8]. The most frequently encountered synonyms emphasize the descriptive naming approach based on functional group identification and connectivity patterns [2] [4].

SynonymType
N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamineDescriptive name [2] [4]
N-(3-Aminopropyl)-N-methylethanolamineFunctional group name [8]
(3-Aminopropyl)(2-hydroxyethyl)methylamineDescriptive name [1] [3]
N-(3-Aminopropyl)-N-(2-hydroxyethyl)methylamineDescriptive name [3] [8]
N-(2-Hydroxyethyl)-N-methyl-1,3-propylenediamineDescriptive name [4]
N-beta-hydroxyethyl-N-methyl-1,3-propanediamineDescriptive name [1]
AminopropylmonomethylethanolamineCommercial name [3]
Fentamine APMMEACommercial name [3]

These synonyms demonstrate the compound's classification as both an ethanolamine derivative and a propanediamine derivative, reflecting its bifunctional nature [9] [10]. The descriptive nomenclature system emphasizes the spatial relationships between functional groups, particularly highlighting the N-substitution patterns that define the tertiary amine character [9] [11].

Registry Numbers and Database Identifiers

The compound maintains comprehensive registration across major chemical databases and regulatory systems, ensuring global identification and regulatory compliance [1] [4] [12]. These identifiers serve as unique keys for database searches and regulatory tracking across international chemical commerce and research applications [13] [7].

Database/RegistryIdentifierDatabase Source
Chemical Abstracts Service Registry Number41999-70-6Chemical Abstracts Service [1] [4]
European Community Number255-615-9European Chemicals Agency [1] [14]
Unique Ingredient Identifier7WGI8H9L4OFood and Drug Administration Global Substance Registration System [1] [12]
Distributed Structure-Searchable Toxicity Substance IdentifierDTXSID1074913Environmental Protection Agency DSSTox [1] [15]
PubChem Compound Identifier11434970National Center for Biotechnology Information [1]
ChemSpider Identifier9609834Royal Society of Chemistry [2]
Nikkaji NumberJ278.307JJapan Science and Technology Agency [1] [8]
Wikidata IdentifierQ72484148Wikimedia Foundation [1] [8]
European Inventory of Existing Commercial Chemical Substances Number255-615-9European Commission [14]
Molecular Design Limited NumberMFCD00270752Biovia [2]

2-[(3-Aminopropyl)methylamino]ethanol exhibits a flexible molecular geometry characterized by its linear carbon backbone with multiple rotatable bonds. The compound possesses five rotatable bonds [1] [2], which allows for significant conformational flexibility. This flexibility is primarily attributed to the carbon-carbon single bonds within the propyl and ethyl chains, as well as the carbon-nitrogen bonds connecting the functional groups.

The molecular geometry is dominated by the sp³ hybridization of the carbon atoms in the alkyl chains and the nitrogen atoms in the amino groups. The central tertiary nitrogen atom adopts a tetrahedral geometry, with the methyl group, propyl chain, and ethyl chain occupying three of the four positions, while the lone pair of electrons occupies the fourth position [1] [3].

The three-dimensional conformational space of the molecule is extensive due to the presence of multiple rotatable bonds. The compound can adopt various conformations through rotation around these bonds, with the most stable conformations being those that minimize steric hindrance between the functional groups while maximizing favorable intramolecular interactions such as hydrogen bonding [1] .

Functional Group Analysis

Amino Group Properties

The molecule contains two distinct amino groups: a primary amino group (-NH₂) and a tertiary amino group (-N(CH₃)-). The primary amino group is located at the terminal position of the propyl chain and exhibits characteristic properties of primary amines, including basic behavior and nucleophilic reactivity [5] [6].

The primary amino group has a predicted pKa value in the range of 9-10, which is typical for aliphatic primary amines [5] [6]. This group can act as a hydrogen bond donor due to the presence of two N-H bonds, and it possesses nucleophilic properties due to the lone pair of electrons on the nitrogen atom [7] [8].

The primary amino group undergoes typical reactions of primary amines, including salt formation with acids, acylation reactions, and nucleophilic substitution reactions [9] [7]. The amino group can also participate in condensation reactions with carbonyl compounds to form imines or Schiff bases [9].

Hydroxyl Group Properties

The hydroxyl group (-OH) is positioned at the terminal end of the ethyl chain and exhibits the characteristic properties of alcohols. The hydroxyl group is highly polar due to the significant electronegativity difference between oxygen and hydrogen atoms [10] [11].

The hydroxyl group has a predicted pKa value of approximately 15-16, which is typical for primary alcohols [10] [12]. This group can function as both a hydrogen bond donor and acceptor, contributing significantly to the compound's solubility in polar solvents, particularly water [10] [11].

The hydroxyl group can undergo various chemical reactions, including oxidation to form carbonyl compounds, esterification with carboxylic acids, and etherification with alcohols [10] [13]. The presence of the hydroxyl group also increases the compound's boiling point (229°C) due to intermolecular hydrogen bonding [14] [15].

Tertiary Amine Properties

The tertiary amino group (-N(CH₃)-) is located at the central position of the molecule and exhibits the distinctive properties of tertiary amines. This group has a predicted pKa value of approximately 10-11, making it more basic than the primary amino group [9] [7].

The tertiary amine possesses nucleophilic properties due to the lone pair of electrons on the nitrogen atom, although its nucleophilicity is somewhat reduced compared to primary and secondary amines due to steric hindrance from the three substituent groups [9] [7].

The tertiary amine can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts, and it can also participate in oxidation reactions to form amine oxides [9] [7]. The presence of the methyl group on the tertiary nitrogen influences the compound's steric properties and conformational preferences [9].

Stereochemistry Considerations

2-[(3-Aminopropyl)methylamino]ethanol is classified as achiral, meaning it does not possess any stereogenic centers [16]. The compound has zero defined stereocenters and zero undefined stereocenters, indicating that it does not exhibit optical activity [1] [16].

The absence of stereochemical complexity in this molecule is due to the sp³ hybridized carbon atoms in the alkyl chains, which are bonded to different groups but do not create asymmetric centers. The tertiary nitrogen atom, while bonded to three different groups (methyl, propyl, and ethyl), does not constitute a stereogenic center due to the rapid inversion of the nitrogen lone pair at room temperature [16].

The conformational flexibility of the molecule allows for the existence of multiple conformers, but these are interconvertible through rotation around single bonds and do not represent distinct stereoisomers [1] . The compound's stereochemical simplicity contributes to its chemical stability and ease of synthesis [16].

Structural Representation Methods

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for 2-[(3-Aminopropyl)methylamino]ethanol is CN(CCCN)CCO [1] [3] [2]. This notation provides a concise representation of the molecular structure using a linear string of characters.

The SMILES notation can be interpreted as follows: C represents the methyl group attached to the central nitrogen, N represents the tertiary nitrogen atom, (CCCN) represents the propyl chain terminated by the primary amino group, CCO represents the ethyl chain terminated by the hydroxyl group [1] [3].

An alternative canonical SMILES representation is OCCN(C)CCCN [3], which provides the same structural information but with a different ordering of the atoms. Both representations are equivalent and accurately describe the molecular structure [1] [3].

InChI Representations

The International Chemical Identifier (InChI) for 2-[(3-Aminopropyl)methylamino]ethanol is InChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3 [1] [3] [2]. This standardized representation provides a unique identifier for the compound that can be used for database searches and chemical information exchange.

The InChI Key is UOQYWMZLTNEIFI-UHFFFAOYSA-N [1] [3] [2], which serves as a shortened, hashed version of the full InChI string. The InChI Key is particularly useful for database searches and provides a compact representation of the molecular structure.

The InChI representation includes information about the molecular formula (C₆H₁₆N₂O), the connectivity of atoms, and the hydrogen distribution within the molecule. The suffix -UHFFFAOYSA-N indicates that the compound has no stereochemical complexity and is present in its neutral form [1] [3].

Comparative Structural Analysis with Related Compounds

2-[(3-Aminopropyl)methylamino]ethanol can be compared with several structurally related compounds to understand its unique characteristics and properties. The comparative analysis reveals important structural differences that influence chemical behavior and applications.

2-[(3-Aminopropyl)amino]ethanol (C₅H₁₄N₂O, MW: 118.18) is closely related but lacks the methyl group on the central nitrogen atom [17]. This structural difference results in the presence of a secondary amine instead of a tertiary amine, which significantly affects the compound's basicity and nucleophilicity [17]. The absence of the methyl group also reduces steric hindrance around the nitrogen center [17].

2-(Methylamino)ethanol (C₃H₉NO, MW: 75.11) represents a simpler structure with only one amino group and one hydroxyl group [18]. This compound lacks the propyl chain and primary amino group, making it significantly less complex than 2-[(3-Aminopropyl)methylamino]ethanol [18]. The simpler structure results in different physical properties and chemical reactivity [18].

2-Aminoethanol (C₂H₇NO, MW: 61.08) is the simplest aminoalcohol in this series, containing only a primary amino group and a hydroxyl group connected by an ethyl chain [17]. This compound serves as a basic structural unit and demonstrates the fundamental properties of aminoalcohols [17].

N,N-Dimethylaminoethanol (C₄H₁₁NO, MW: 89.14) contains a tertiary amino group with two methyl substituents but lacks the propyl chain and primary amino group present in 2-[(3-Aminopropyl)methylamino]ethanol [18]. This structural difference results in different steric properties and conformational preferences [18].

The molecular weight of 2-[(3-Aminopropyl)methylamino]ethanol (132.20 g/mol) is significantly higher than its analogs due to the presence of dual amine functionality and the extended carbon chain [1] [3]. This increased molecular complexity provides the compound with unique bifunctional properties that distinguish it from simpler aminoalcohol derivatives .

The topological polar surface area of 49.5 Ų indicates moderate polarity, which is intermediate between simpler aminoalcohols and more complex polyamine derivatives [1] [2]. This property influences the compound's solubility characteristics and membrane permeability [1] [2].

Property2-[(3-Aminopropyl)methylamino]ethanol2-[(3-Aminopropyl)amino]ethanol2-(Methylamino)ethanol2-Aminoethanol
Molecular FormulaC₆H₁₆N₂OC₅H₁₄N₂OC₃H₉NOC₂H₇NO
Molecular Weight132.20 g/mol118.18 g/mol75.11 g/mol61.08 g/mol
Functional GroupsPrimary amine, tertiary amine, alcoholPrimary amine, secondary amine, alcoholSecondary amine, alcoholPrimary amine, alcohol
Hydrogen Bond Donors2322
Hydrogen Bond Acceptors3322
Rotatable Bonds5421

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (93.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

41999-70-6

General Manufacturing Information

Ethanol, 2-[(3-aminopropyl)methylamino]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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